molecular formula C11H14BClO3 B14757270 (5-(t-Butyl)-2-chloro-3-formylphenyl)boronic acid

(5-(t-Butyl)-2-chloro-3-formylphenyl)boronic acid

Cat. No.: B14757270
M. Wt: 240.49 g/mol
InChI Key: CCNDVDBKPLOPSU-UHFFFAOYSA-N
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Description

(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group, a chloro group, and a formyl group. These functional groups confer distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of (5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of solvents, bases, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling reactions . This complex undergoes transmetalation, where the boronic acid group transfers to the palladium, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the tert-butyl, chloro, and formyl groups influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Tert-butyl)-2-chloro-3-formylphenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct steric and electronic properties. These properties make it a versatile reagent in various chemical reactions and applications, particularly in the synthesis of complex organic molecules.

Properties

Molecular Formula

C11H14BClO3

Molecular Weight

240.49 g/mol

IUPAC Name

(5-tert-butyl-2-chloro-3-formylphenyl)boronic acid

InChI

InChI=1S/C11H14BClO3/c1-11(2,3)8-4-7(6-14)10(13)9(5-8)12(15)16/h4-6,15-16H,1-3H3

InChI Key

CCNDVDBKPLOPSU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C=O)C(C)(C)C)(O)O

Origin of Product

United States

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